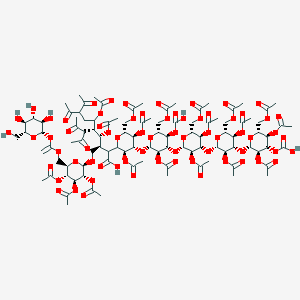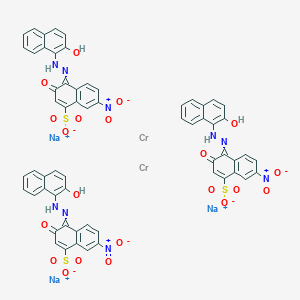
2-Amino-4-methyl-3,5-pyridinedicarbonitrile
Overview
Description
“2-Amino-4-methyl-3,5-pyridinedicarbonitrile” is a chemical compound with the molecular formula C8H6N4 . It’s a type of pyridinedicarbonitrile, which are aromatic heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, related compounds such as 2-amino-4-methylpyridinium-4-hydroxybenzolate have been synthesized using slow solvent evaporation (SSE) method . Another related compound, 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes, was synthesized by stirring a mixture of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline in ethanol or methanol with NaOH .Scientific Research Applications
Synthesis of Derivatives : It is used in the synthesis of 6-Alkoxy-3-dialkylamino-1,8-diamino-2,7-naphthyridine-4-carbonitriles, a process highlighted for its regioselectivity (Tverdokhlebov et al., 2003).
Medical Applications : Some derivatives show potential as anti-inflammatory and analgesic agents, comparable to diclofenac potassium (Hosni & Abdulla, 2008). However, toxicological findings have hindered the clinical development of certain derivatives, like 5-amino-2-pyridinecarboxylic acid derivatives, despite their potent antihypertensive activity in rats (Finch et al., 1978).
Dye Industry : New azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives synthesized from this compound are used as disperse dyes for polyester fibers, showing properties comparable to traditional dyes (Ho, 2005).
Functional Paper Manufacturing : Fluorescence active pyridinedicarbonitriles derived from this compound are used in producing functionalized paper sheets from bagasse pulp-cotton linter blend, enhancing safety and strength properties (Basta et al., 2011).
Solar Cell Enhancement : Metal-free phthalonitrile derivatives exhibit potential for improving dye-sensitized solar cells by enhancing photoinduced electron transfer processes (Anbarasan et al., 2011).
Security Applications : Novel fluorescent nanoparticles derived from this compound are developed as a strong and stable security marker for important documents, with stable morphological and optical properties over months (Missori et al., 2012). These nanoparticles also enhance the safety property of bagasse-based paper sheets as valuable documents, unfalsifiable by chemical and mechanical erasure techniques (Basta et al., 2014).
Future Directions
While specific future directions for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, research on related pyrimidine compounds suggests potential applications in the synthesis of high-value fine chemicals and pharmaceuticals . For example, fluorescent nanoparticles of 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles have been developed for use as security markers in paper documents .
properties
IUPAC Name |
2-amino-4-methylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-6(2-9)4-12-8(11)7(5)3-10/h4H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSEYBTIVQYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-3,5-pyridinedicarbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)